molecular formula C16H12O4 B577107 3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione CAS No. 13979-57-2

3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione

Cat. No.: B577107
CAS No.: 13979-57-2
M. Wt: 268.268
InChI Key: XRIYCFMGAXGBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions and methyl groups at the 9 and 10 positions on the anthracene core. It is known for its unique photophysical properties and has been studied for various applications in organic electronics and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione typically involves the functionalization of anthracene derivatives. One common method includes the reaction of anthraquinone with methyl iodide and a Grignard reagent to form 9,10-dimethyl-9,10-dihydroxyanthracene. This intermediate is then subjected to dehydroxylation in the presence of acetic acid, zinc powder, and thiourea to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial setups .

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups enable the compound to participate in redox reactions and form stable complexes with metal ions. The pathways involved include electron transfer processes and the generation of reactive oxygen species, which contribute to its photophysical and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .

Properties

CAS No.

13979-57-2

Molecular Formula

C16H12O4

Molecular Weight

268.268

IUPAC Name

6,7-dihydroxy-9,10-dimethylanthracene-2,3-dione

InChI

InChI=1S/C16H12O4/c1-7-9-3-13(17)15(19)5-11(9)8(2)12-6-16(20)14(18)4-10(7)12/h3-6,17,19H,1-2H3

InChI Key

XRIYCFMGAXGBGL-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=CC2=C(C3=CC(=O)C(=O)C=C13)C)O)O

Synonyms

3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.